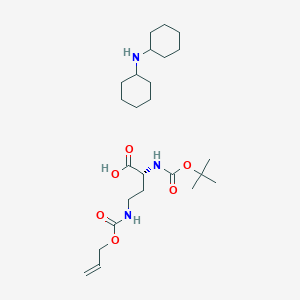

N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine (Boc-D-Dab(Alloc)-OH.DCHA)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine (Boc-D-Dab(Alloc)-OH.DCHA) is a useful research compound. Its molecular formula is C25H45N3O6 and its molecular weight is 483.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine (Boc-D-Dab(Alloc)-OH.DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine (Boc-D-Dab(Alloc)-OH.DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine, abbreviated as Boc-D-Dab(Alloc)-OH.DCHA, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This compound incorporates protective groups that facilitate the synthesis and manipulation of amino acids and peptides. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

Boc-D-Dab(Alloc)-OH.DCHA features a t-butyloxycarbonyl (Boc) group and an allyloxycarbonyl (Alloc) group attached to a D-2,4-diaminobutyric acid (Dab) backbone. These protective groups are essential for stabilizing the compound during synthesis and can be selectively removed under specific conditions, allowing for the release of functional groups necessary for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 270.29 g/mol |

| CAS Number | 109425-55-0 |

| Solubility | Practically insoluble in water |

| Log P (octanol-water partition coefficient) | 3.04 |

The primary biological activity of Boc-D-Dab(Alloc)-OH.DCHA is attributed to its structural components, particularly the D-2,4-diaminobutyric acid (DABA) segment. DABA acts as a GABA transaminase inhibitor , which prevents the breakdown of gamma-aminobutyric acid (GABA), thus increasing its levels in the central nervous system . This mechanism is crucial for potential applications in treating neurological disorders such as epilepsy and anxiety.

- GABA Transaminase Inhibition : By inhibiting GABA transaminase, DABA increases GABA concentrations, which can enhance inhibitory neurotransmission.

- GABA Reuptake Inhibition : DABA also functions as a GABA reuptake inhibitor, further contributing to elevated GABA levels .

Case Studies

- Antitumoral Activity : Research indicates that DABA exhibits potent antitumoral effects against human glioma cells due to its ability to concentrate within these cells, leading to osmotic lysis . The uptake mechanism involves transport via System A, which is critical for its efficacy.

- Neurotoxicity : While DABA has therapeutic potential, it is also noted for its neurotoxic properties at higher concentrations. Long-term exposure may paradoxically lead to convulsions despite initial anticonvulsant effects .

Synthesis and Applications

Boc-D-Dab(Alloc)-OH.DCHA is synthesized using solid-phase peptide synthesis (SPPS) techniques, where Boc and Alloc groups play vital roles in protecting reactive sites during peptide assembly . Its applications extend beyond basic research into therapeutic contexts:

- Peptide Therapeutics : The compound can be incorporated into peptide sequences aimed at enhancing neurological function or providing neuroprotection.

- Drug Development : The ability to modulate GABAergic activity positions this compound as a candidate for developing new medications targeting anxiety and seizure disorders.

科学研究应用

Properties

- Molecular Weight : 525.69 g/mol

- CAS Number : 109425-55-0

- Solubility : Soluble in organic solvents such as DMF and DMSO.

Protecting Group Strategy

Boc-D-Dab(Alloc)-OH.DCHA serves as an effective protecting group for amines and amino acids. The Alloc group can be removed selectively using palladium-catalyzed reactions, allowing for the release of free amino groups without affecting other functional groups present in the peptide chain . This selectivity is crucial in complex peptide synthesis where multiple functional groups are involved.

Compatibility with Fmoc/Boc Strategies

The compound is compatible with both Fmoc and Boc strategies, which are widely used in solid-phase peptide synthesis (SPPS). The use of Boc-D-Dab(Alloc)-OH.DCHA allows for efficient coupling reactions while minimizing side reactions that could compromise the integrity of the peptide product .

Synthesis of Cyclic and Branched Peptides

Boc-D-Dab(Alloc)-OH.DCHA is particularly useful in synthesizing cyclic and branched peptides due to its ability to provide steric hindrance that facilitates cyclization reactions. The presence of the Alloc group allows for strategic deprotection steps that can lead to desired cyclic structures .

Case Study 1: Antimicrobial Peptide Synthesis

In a study focused on antimicrobial peptides, Boc-D-Dab(Alloc)-OH.DCHA was utilized to synthesize peptides with enhanced activity against resistant bacterial strains. The incorporation of Dab residues improved the peptides' binding affinity to bacterial membranes, demonstrating the compound's potential in developing new antimicrobial agents .

Case Study 2: Cancer Therapeutics

Research has shown that peptides synthesized using Boc-D-Dab(Alloc)-OH.DCHA exhibit promising activity against cancer cell lines. The strategic placement of Dab within peptide sequences has been linked to improved cellular uptake and efficacy in targeting cancer cells, highlighting the compound's therapeutic potential .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group for amines and amino acids; compatible with Fmoc/Boc strategies. |

| Antimicrobial Agents | Enhances binding affinity in antimicrobial peptides against resistant strains. |

| Cancer Therapeutics | Improves efficacy and cellular uptake in cancer-targeting peptides. |

| Synthesis of Cyclic Peptides | Facilitates cyclization reactions through selective deprotection strategies. |

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICPGWNKDOPUOG-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。